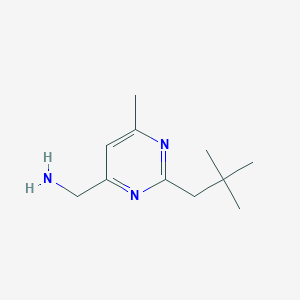

Letrozole-D4 carbinol Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

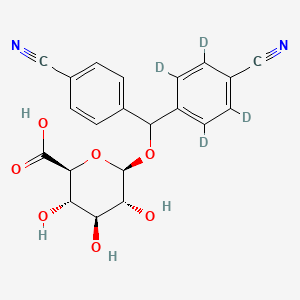

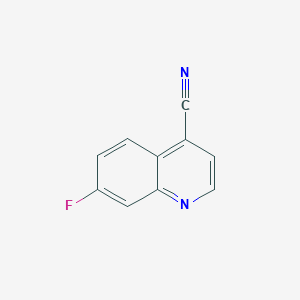

Letrozole-D4 carbinol Glucuronide is a metabolite of letrozole, a third-generation non-steroidal aromatase inhibitor. Letrozole is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The compound this compound is formed through the glucuronidation of letrozole’s carbinol metabolite, which is an inactive form of the drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Letrozole-D4 carbinol Glucuronide involves multiple steps. Initially, letrozole undergoes metabolism to form the carbinol metabolite, 4,4’-(hydroxymethylene)dibenzonitrile. This intermediate is then subjected to glucuronidation to form this compound. The glucuronidation process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of letrozole followed by its metabolic conversion to the carbinol metabolite and subsequent glucuronidation. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions: Letrozole-D4 carbinol Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the carbinol metabolite, resulting in the formation of a more water-soluble compound that can be easily excreted from the body .

Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where these enzymes are abundant .

Major Products Formed: The major product formed from the glucuronidation of letrozole’s carbinol metabolite is this compound. This compound is pharmacologically inactive and is excreted from the body .

Aplicaciones Científicas De Investigación

Letrozole-D4 carbinol Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and excretion of letrozole. It is also used in clinical research to study the inter-individual variability in drug response and side effects among patients undergoing letrozole therapy . Additionally, it serves as a reference standard in analytical chemistry for the quantification of letrozole and its metabolites in biological samples .

Mecanismo De Acción

Letrozole-D4 carbinol Glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its formation is a result of the metabolic pathway of letrozole. Letrozole inhibits the enzyme aromatase (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, letrozole reduces estrogen levels, thereby inhibiting the growth of estrogen-dependent breast cancer cells .

Comparación Con Compuestos Similares

Similar Compounds:

- Letrozole

- Anastrozole

- Exemestane

- Formestane

Comparison: Letrozole-D4 carbinol Glucuronide is unique in that it is a glucuronidated metabolite of letrozole, whereas other similar compounds like anastrozole and exemestane do not undergo the same metabolic pathway. Letrozole is known for its high potency and selectivity in inhibiting aromatase, making it more effective in reducing estrogen levels compared to other aromatase inhibitors .

Propiedades

Fórmula molecular |

C21H18N2O7 |

|---|---|

Peso molecular |

414.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[(4-cyanophenyl)-(4-cyano-2,3,5,6-tetradeuteriophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18N2O7/c22-9-11-1-5-13(6-2-11)18(14-7-3-12(10-23)4-8-14)29-21-17(26)15(24)16(25)19(30-21)20(27)28/h1-8,15-19,21,24-26H,(H,27,28)/t15-,16-,17+,19-,21+/m0/s1/i1D,2D,5D,6D/t15-,16-,17+,18?,19-,21+ |

Clave InChI |

IPWWFVALEDKGPE-IWJBXSTDSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |

SMILES canónico |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)

![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)

![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)